![molecular formula C9H13N4NaO7S B10861215 sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10861215.png)

sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

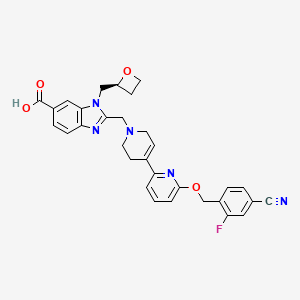

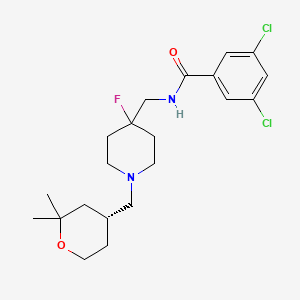

FPI-1523 (sodium) est un dérivé de l'avibactam, un puissant inhibiteur des β-lactamases. Il est connu pour sa forte activité antibactérienne et sa capacité à inhiber les enzymes β-lactamases telles que CTX-M-15 et OXA-48, avec des constantes de dissociation (Kd) de 4 nanomolaires et 34 nanomolaires, respectivement . De plus, FPI-1523 (sodium) inhibe la protéine liant la pénicilline 2 (PBP2) avec une concentration inhibitrice demi-maximale (IC50) de 3,2 micromolaires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de FPI-1523 (sodium) implique la dérivatisation de l'avibactam. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail.

Méthodes de production industrielle : La production industrielle de FPI-1523 (sodium) implique probablement une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle qualité pour maintenir l'efficacité et la sécurité du composé à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions : FPI-1523 (sodium) subit principalement des réactions d'inhibition avec les enzymes β-lactamases. Il forme un complexe stable avec l'enzyme, empêchant l'hydrolyse des antibiotiques β-lactames .

Réactifs et conditions courants : Les réactions d'inhibition se produisent généralement dans des conditions physiologiques, en présence d'enzymes β-lactamases et de FPI-1523 (sodium) en solutions aqueuses. Les réactions sont caractérisées par de faibles concentrations minimales inhibitrices (CMI) et des valeurs IC50 .

Principaux produits formés : Le principal produit formé à partir de la réaction de FPI-1523 (sodium) avec les enzymes β-lactamases est un complexe stable enzyme-inhibiteur, qui neutralise efficacement l'activité de l'enzyme .

4. Applications de la recherche scientifique

FPI-1523 (sodium) a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

5. Mécanisme d'action

FPI-1523 (sodium) exerce ses effets en se liant au site actif des enzymes β-lactamases, formant un complexe stable qui inhibe l'activité de l'enzyme. Cela empêche l'hydrolyse des antibiotiques β-lactames, restaurant ainsi leur efficacité antibactérienne . Les cibles moléculaires de FPI-1523 (sodium) comprennent les enzymes β-lactamases telles que CTX-M-15 et OXA-48, ainsi que la protéine liant la pénicilline 2 (PBP2) .

Composés similaires :

- Avibactam

- Acide clavulanique

- Sulbactam

- Tazobactam

Comparaison : FPI-1523 (sodium) est unique en raison de sa forte puissance et de son activité à large spectre contre les enzymes β-lactamases. Par rapport à l'avibactam, FPI-1523 (sodium) présente une activité inhibitrice accrue contre des enzymes β-lactamases spécifiques telles que CTX-M-15 et OXA-48 . De plus, sa capacité à inhiber la protéine liant la pénicilline 2 (PBP2) le distingue davantage des autres inhibiteurs des β-lactamases .

Applications De Recherche Scientifique

FPI-1523 (sodium) has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

FPI-1523 (sodium) exerts its effects by binding to the active site of β-lactamase enzymes, forming a stable complex that inhibits the enzyme’s activity. This prevents the hydrolysis of β-lactam antibiotics, thereby restoring their antibacterial efficacy . The molecular targets of FPI-1523 (sodium) include β-lactamase enzymes such as CTX-M-15 and OXA-48, as well as penicillin-binding protein 2 (PBP2) .

Comparaison Avec Des Composés Similaires

- Avibactam

- Clavulanic acid

- Sulbactam

- Tazobactam

Comparison: FPI-1523 (sodium) is unique in its high potency and broad-spectrum activity against β-lactamase enzymes. Compared to avibactam, FPI-1523 (sodium) exhibits enhanced inhibitory activity against specific β-lactamase enzymes such as CTX-M-15 and OXA-48 . Additionally, its ability to inhibit penicillin-binding protein 2 (PBP2) further distinguishes it from other β-lactamase inhibitors .

Propriétés

Formule moléculaire |

C9H13N4NaO7S |

|---|---|

Poids moléculaire |

344.28 g/mol |

Nom IUPAC |

sodium;[(2S,5R)-2-(acetamidocarbamoyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C9H14N4O7S.Na/c1-5(14)10-11-8(15)7-3-2-6-4-12(7)9(16)13(6)20-21(17,18)19;/h6-7H,2-4H2,1H3,(H,10,14)(H,11,15)(H,17,18,19);/q;+1/p-1/t6-,7+;/m1./s1 |

Clé InChI |

ACQISEUSOMBVGU-HHQFNNIRSA-M |

SMILES isomérique |

CC(=O)NNC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CC(=O)NNC(=O)C1CCC2CN1C(=O)N2OS(=O)(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-Dimethyl-4-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamido)phenyl)-8-oxo-5,6,7,8-tetrahydro-1H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10861142.png)

![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B10861145.png)

![O6-[4-(Azidomethyl)benzyl]guanine](/img/structure/B10861193.png)

![(2S)-2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B10861208.png)

![2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride](/img/structure/B10861253.png)